molecular formula C16H30N2O2 B261900 3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide

Katalognummer B261900
Molekulargewicht: 282.42 g/mol
InChI-Schlüssel: VWHKJLHWYDPWPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide, also known as CPP, is a compound that has been extensively studied for its potential applications in scientific research. CPP is a selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor found in the brain and central nervous system. The NMDA receptor plays a crucial role in learning, memory, and synaptic plasticity, and has been implicated in a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Wissenschaftliche Forschungsanwendungen

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide has been used extensively in scientific research to study the role of the NMDA receptor in various neurological disorders. For example, 3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide has been used to investigate the mechanisms underlying memory formation and synaptic plasticity in the hippocampus, a brain region critical for learning and memory. 3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide has also been used to study the role of the NMDA receptor in pain processing, depression, and addiction.

Wirkmechanismus

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions into the cell. This blockade reduces the excitability of the neuron and can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide has been shown to have a variety of biochemical and physiological effects, including:
- Reduction of long-term potentiation (LTP), a process involved in memory formation and synaptic plasticity.
- Inhibition of glutamate-induced neurotoxicity, which is implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
- Reduction of pain sensitivity in animal models.
- Modulation of dopamine release in the brain, which is implicated in addiction and other psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide has several advantages as a research tool, including its high selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, 3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide also has some limitations, such as its relatively short half-life in vivo and its potential to produce unwanted side effects at high doses.

Zukünftige Richtungen

There are several future directions for research on 3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide, including:
- Investigating the role of the NMDA receptor in other neurological disorders such as epilepsy and schizophrenia.
- Developing more selective NMDA receptor antagonists with fewer side effects.
- Investigating the potential therapeutic applications of NMDA receptor antagonists in various neurological and psychiatric disorders.
- Investigating the role of the NMDA receptor in aging and age-related cognitive decline.

Synthesemethoden

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of cyclohexylamine with 3-(morpholin-4-yl)propionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces 3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide as a white crystalline solid with a melting point of 143-145°C and a molecular weight of 329.47 g/mol.

Eigenschaften

Produktname

3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide

Molekularformel

C16H30N2O2

Molekulargewicht

282.42 g/mol

IUPAC-Name

3-cyclohexyl-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C16H30N2O2/c19-16(8-7-15-5-2-1-3-6-15)17-9-4-10-18-11-13-20-14-12-18/h15H,1-14H2,(H,17,19)

InChI-Schlüssel

VWHKJLHWYDPWPI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NCCCN2CCOCC2

Kanonische SMILES

C1CCC(CC1)CCC(=O)NCCCN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.